molecular formula C22H19NO B12910143 Isoxazole, 2,3-dihydro-3,5-diphenyl-2-(phenylmethyl)- CAS No. 294886-82-1

Isoxazole, 2,3-dihydro-3,5-diphenyl-2-(phenylmethyl)-

Cat. No.: B12910143
CAS No.: 294886-82-1
M. Wt: 313.4 g/mol
InChI Key: CSGDQBGIQJNMPZ-UHFFFAOYSA-N
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Description

2-benzyl-3,5-diphenyl-2,3-dihydroisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-3,5-diphenyl-2,3-dihydroisoxazole typically involves a [3+2] cycloaddition reaction between nitrile oxides and dipolarophiles. One common method is the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO₃) at ambient temperature . Another approach involves the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water .

Industrial Production Methods

Industrial production methods for 2-benzyl-3,5-diphenyl-2,3-dihydroisoxazole are not well-documented in the literature. the general principles of large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to maximize yield and minimize costs and waste.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-3,5-diphenyl-2,3-dihydroisoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoxazoles, oxazoles, and hydroxy-isoxazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-benzyl-3,5-diphenyl-2,3-dihydroisoxazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studies have shown its potential as an antimicrobial and anticancer agent.

    Medicine: It is being investigated for its potential use in drug development due to its biological activities.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-benzyl-3,5-diphenyl-2,3-dihydroisoxazole involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-benzyl-3,5-diphenyl-2,3-dihydroisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and phenyl groups enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

294886-82-1

Molecular Formula

C22H19NO

Molecular Weight

313.4 g/mol

IUPAC Name

2-benzyl-3,5-diphenyl-3H-1,2-oxazole

InChI

InChI=1S/C22H19NO/c1-4-10-18(11-5-1)17-23-21(19-12-6-2-7-13-19)16-22(24-23)20-14-8-3-9-15-20/h1-16,21H,17H2

InChI Key

CSGDQBGIQJNMPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(C=C(O2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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